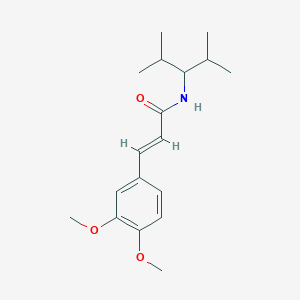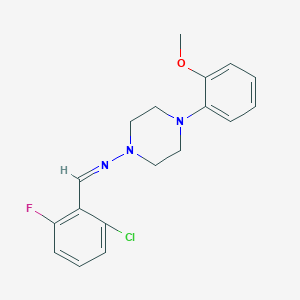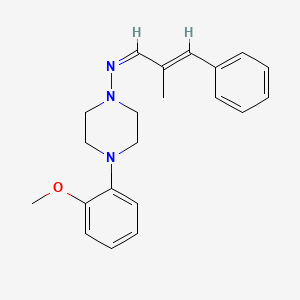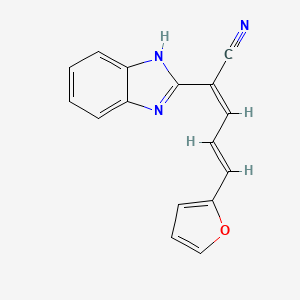
3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide, also known as DPA, is a chemical compound that has been of significant interest in scientific research. It is a member of the acrylamide family and has been synthesized for a variety of applications, including as a potential drug candidate for the treatment of various diseases. In
作用機序
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide is not fully understood, but research has shown that it may act by inhibiting certain enzymes and pathways involved in inflammation and cancer growth. 3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models by inhibiting the production of inflammatory cytokines. In addition, 3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide has been shown to reduce the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide has several advantages for use in lab experiments. It is easy to synthesize and purify, making it suitable for a variety of applications. In addition, 3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide has been shown to have low toxicity and is well-tolerated in animal models. However, there are also limitations to using 3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to fully elucidate its therapeutic potential. In addition, 3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide has not been extensively studied in humans, and more research is needed to determine its safety and efficacy in clinical trials.
将来の方向性
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide. One area of research is to further elucidate its mechanism of action and to identify specific targets for its therapeutic effects. In addition, more research is needed to determine the safety and efficacy of 3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide in humans. Another area of research is to explore the potential use of 3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide in combination with other drugs for the treatment of various diseases. Finally, more research is needed to explore the potential use of 3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In conclusion, 3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide is a chemical compound that has been extensively studied for its potential therapeutic applications. Its synthesis method has been optimized to yield high purity and high yields, making it suitable for a variety of applications. 3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, and has potential for use in the treatment of various diseases. However, more research is needed to fully elucidate its mechanism of action and to determine its safety and efficacy in humans.
合成法
The synthesis of 3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide involves the reaction of 3,4-dimethoxyphenylacetic acid with isobutyryl chloride to form 3,4-dimethoxyphenylisobutyryl chloride. This intermediate is then reacted with N-isopropyl-2-methylprop-2-en-1-amine to yield 3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide. The synthesis of 3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide has been optimized to yield high purity and high yields, making it suitable for a variety of applications.
科学的研究の応用
3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide has been extensively studied for its potential therapeutic applications. Research has shown that 3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide has anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, 3-(3,4-dimethoxyphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylpentan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-12(2)18(13(3)4)19-17(20)10-8-14-7-9-15(21-5)16(11-14)22-6/h7-13,18H,1-6H3,(H,19,20)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJANMVKYOPOQQR-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C=CC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(C)C)NC(=O)/C=C/C1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylpentan-3-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-[2-(trifluoromethyl)benzylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5911985.png)
![methyl 4-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B5911992.png)
![3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one](/img/structure/B5911995.png)
![3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5911999.png)
![4-methyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5912022.png)
![2-ethyl-5-imino-6-(4-pyridinylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912027.png)
![2-[(3-carboxyacryloyl)amino]-4-chlorobenzoic acid](/img/structure/B5912041.png)

![2-benzyl-6-benzylidene-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912051.png)
